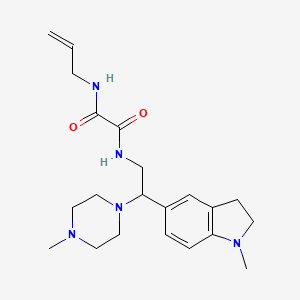

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

“N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide” is a synthetic oxalamide derivative featuring a complex structure with dual pharmacophoric moieties. The N1-position is substituted with an allyl group, while the N2-position is attached to a substituted ethyl group bearing a 1-methylindolin-5-yl ring and a 4-methylpiperazin-1-yl group. Its structural analogs (discussed below) highlight key trends in solubility, molecular weight, and functional group interactions .

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c1-4-8-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)16-5-6-18-17(14-16)7-9-25(18)3/h4-6,14,19H,1,7-13,15H2,2-3H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDRPOVLHZUQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC3=C(C=C2)N(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure

The compound is characterized by an oxalamide backbone, which is significant in medicinal chemistry for its potential interactions with biological targets. The presence of an allyl group and a piperazine ring suggests possible activity in modulating neurotransmitter systems or other receptor interactions.

Biological Activity

To assess the biological activity of this compound, several key areas should be explored:

- Mechanism of Action : Understanding how the compound interacts at the molecular level with specific biological targets (e.g., receptors, enzymes).

- Pharmacodynamics : Investigating the effects of the compound on living organisms, including dose-response relationships and efficacy.

- Pharmacokinetics : Studying absorption, distribution, metabolism, and excretion (ADME) profiles.

Research Findings

While specific studies on this compound may be limited, similar compounds can provide insights into potential biological activities:

- Anticancer Activity : Compounds with indole or indolin structures often exhibit anticancer properties. Research has shown that modifications to these structures can enhance their efficacy against various cancer cell lines.

- Neuropharmacological Effects : The piperazine moiety is frequently associated with neuroactive compounds. Investigations into similar piperazine derivatives have demonstrated effects on serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders.

Data Tables

Here is an example of how to structure data tables summarizing relevant findings from similar compounds:

| Compound Name | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| Compound A | Anticancer | Apoptosis induction via Bcl-2 inhibition | |

| Compound B | Antidepressant | Serotonin reuptake inhibition | |

| Compound C | Antimicrobial | Cell wall synthesis inhibition |

Case Studies

While specific case studies focusing on N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not available, examining analogous compounds can provide context:

- Case Study 1 : A study on a related indole derivative showed significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications can enhance therapeutic potential.

- Case Study 2 : Research involving piperazine derivatives indicated promising results in reducing anxiety-like behaviors in animal models, highlighting their potential as anxiolytics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxalamide derivatives, emphasizing substituent variations, molecular properties, and available

Structural and Functional Insights

Substituent Effects on Properties

- Piperazine vs.

- Thiophene vs. Allyl : ’s thiophene substituent introduces sulfur-mediated lipophilicity, whereas the target’s allyl group may reduce steric hindrance, favoring binding to hydrophobic pockets .

- Symmetrical vs. Asymmetrical Design: The bis-imidazolidinone compound () exhibits high thermal stability (melting point >200°C), likely due to symmetric H-bonding networks, a feature absent in the asymmetrical target compound .

Molecular Weight Trends

- ’s compound (MW 441.6) and ’s (MW 397.5) suggest that bulkier substituents (e.g., piperazine, thiophene) increase molecular weight, which may impact bioavailability. The target compound is expected to fall within this range .

Research Implications

- Pharmacological Potential: The 4-methylpiperazine and indoline groups in the target compound are structurally analogous to kinase inhibitors and serotonin receptor modulators, warranting further exploration .

- Synthetic Feasibility : High yields in ’s compound (86%) suggest that oxalamide derivatives can be efficiently synthesized, though the target’s complex substituents may require optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.